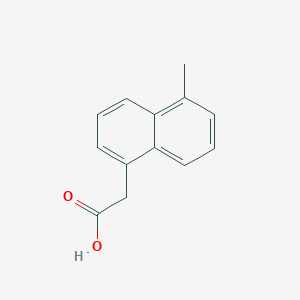

1-Methylnaphthalene-5-acetic acid

Description

Contextualization within Naphthalene-Based Chemical Compounds

1-Methylnaphthalene-5-acetic acid belongs to the large family of naphthalene-based chemical compounds. The parent molecule, naphthalene (B1677914), is the simplest polycyclic aromatic hydrocarbon, characterized by a fused pair of benzene (B151609) rings. wikipedia.org Naphthalene is a natural component of fossil fuels like crude oil and coal tar and is also produced from the combustion of wood. nih.govepa.gov

The naphthalene structure serves as a fundamental building block, or scaffold, in medicinal chemistry and materials science. ijpsjournal.com A wide array of naphthalene derivatives are synthesized for various applications, including the production of dyes, resins, wetting agents, and pesticides like carbaryl. nih.govijpsjournal.com The versatility of the naphthalene ring allows for the creation of numerous derivatives with diverse biological activities, including antimicrobial and anti-cancer properties. ijpsjournal.com this compound is one such derivative, distinguished by the addition of both a methyl group and an acetic acid group to the naphthalene core. evitachem.com

Table 1: Properties of Naphthalene and Related Compounds

| Property | Naphthalene | 1-Methylnaphthalene (B46632) | 1-Naphthaleneacetic acid (NAA) |

|---|---|---|---|

| Chemical Formula | C₁₀H₈ wikipedia.org | C₁₁H₁₀ wikipedia.org | C₁₂H₁₀O₂ toku-e.com |

| Molar Mass | 128.174 g/mol wikipedia.org | 142.20 g/mol wikipedia.org | 186.21 g/mol toku-e.com |

| Appearance | White crystalline solid wikipedia.org | Colorless liquid wikipedia.org | White to light yellow powder toku-e.com |

| Primary Use | Chemical intermediate, moth repellent wikipedia.orgnih.gov | Reference fuel (for cetane number), chemical intermediate epa.govwikipedia.org | Synthetic plant hormone (auxin) toku-e.comwikipedia.org |

This table provides a comparative overview of the physical and chemical properties of naphthalene and some of its key derivatives.

Relationship to Naphthaleneacetic Acid (NAA) and Auxin Analogs in Research

The significance of this compound in research is best understood through its relationship with 1-Naphthaleneacetic acid (NAA). NAA is a well-documented synthetic plant hormone that mimics the effects of natural auxins, the primary class of hormones responsible for regulating plant growth and development. wikipedia.orglabdepotinc.com Natural auxins, such as Indole-3-acetic acid (IAA), control fundamental processes like cell division, elongation, and differentiation. jetir.orgnih.gov

NAA and other synthetic compounds that exhibit similar biological properties are known as auxin analogs. jetir.org These synthetic auxins are widely used in agriculture and horticulture for purposes such as:

Promoting adventitious root formation in stem and leaf cuttings. wikipedia.orgficosterra.com

Regulating fruit set and preventing premature fruit drop. wikipedia.org

Use in plant tissue culture media to stimulate cell division and organ formation. wikipedia.orgsigmaaldrich.com

Because this compound is a structural derivative of the naphthalene acetic acid framework, it is investigated for similar auxin-like activities. The core structure it shares with NAA suggests it may interact with the same biological pathways in plants that are regulated by natural auxins. researchgate.net

Significance in Contemporary Scientific Inquiry and Plant Biology Research

The study of auxin analogs like NAA and its derivatives is a cornerstone of modern plant biology and agricultural science. numberanalytics.com Research into these compounds allows scientists to manipulate plant growth to improve crop performance, enhance stress tolerance, and optimize propagation techniques. ficosterra.comnumberanalytics.com

The investigation of this compound and similar molecules is driven by the need to discover new, potentially more effective or specialized plant growth regulators. researchgate.net Scientists explore how modifications to the basic NAA structure—such as the addition of a methyl group in the case of this compound—might alter its biological activity, stability, or uptake by the plant. evitachem.comnih.gov

Research has demonstrated that NAA treatments can significantly impact physiological processes in plants. For example, studies have shown that NAA can influence enzyme activities related to rooting, such as IAA-oxidase, peroxidase, and polyphenol oxidase. nih.gov Other research highlights NAA's role in improving plant physiological characteristics, including chlorophyll (B73375) content and photosynthetic rates, sometimes in conjunction with other hormones like gibberellic acid. researchgate.net The exploration of new analogs like this compound aims to build on this foundational knowledge, potentially leading to the development of novel tools for agricultural and horticultural applications. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H12O2 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

2-(5-methylnaphthalen-1-yl)acetic acid |

InChI |

InChI=1S/C13H12O2/c1-9-4-2-7-12-10(8-13(14)15)5-3-6-11(9)12/h2-7H,8H2,1H3,(H,14,15) |

InChI Key |

KNOFPQKQSVAMJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Methylnaphthalene 5 Acetic Acid

Strategies for De Novo Synthesis of 1-Methylnaphthalene-5-acetic Acid and its Isomers

The de novo synthesis of this compound can be approached from various precursors, primarily those based on naphthalene (B1677914) or methylnaphthalene.

A plausible and strategic approach to synthesizing this compound involves the use of 1-methylnaphthalene (B46632) as a starting material. However, direct functionalization of 1-methylnaphthalene often leads to a mixture of isomers, with substitution at the C4 and C8 (peri) positions being kinetically and thermodynamically favored in many electrophilic substitution reactions. Therefore, achieving substitution at the C5 position requires specific directing strategies or a multi-step synthesis.

One viable route involves the initial halogenation of 1-methylnaphthalene to introduce a functional handle at the desired C5 position. For instance, the synthesis of 1-bromo-5-methylnaphthalene (B1331382) has been reported. nih.gov This intermediate is crucial as the bromine atom can then be subjected to various carbon-carbon bond-forming reactions to introduce the acetic acid moiety. A reported synthesis of 1-bromo-5-methylnaphthalene involves the Diels-Alder reaction between 2-methylfuran (B129897) and 3-bromobenzyne, which is generated in situ from 1,3-dibromobenzene (B47543) and lithium diisopropylamide (LDA). This reaction produces a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which can then be deoxygenated to yield 1-bromo-5-methylnaphthalene. nih.gov

Once 1-bromo-5-methylnaphthalene is obtained, it can be converted to this compound through several methods, such as:

Grignard Reaction followed by Carboxylation: Formation of the Grignard reagent from 1-bromo-5-methylnaphthalene by reaction with magnesium, followed by reaction with carbon dioxide (dry ice) and subsequent acidic workup, would yield 1-methylnaphthalene-5-carboxylic acid. This carboxylic acid can then be converted to the corresponding acetic acid through various homologation sequences, such as the Arndt-Eistert reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed coupling of 1-bromo-5-methylnaphthalene with a suitable acetate (B1210297) equivalent, such as a protected form of a malonate ester followed by hydrolysis and decarboxylation, represents a modern and efficient method for introducing the acetic acid side chain.

General methods for the synthesis of naphthaleneacetic acids often involve the direct reaction of naphthalene with reagents that can introduce the carboxymethyl group. A classic example is the reaction of naphthalene with chloroacetic acid. ncert.nic.in However, this reaction typically yields a mixture of isomers, with 1-naphthaleneacetic acid being a major product, and achieving substitution at the C5 position of a pre-substituted methylnaphthalene using this method would be challenging and likely result in low yields of the desired product.

A patent describes a method for producing 1-naphthaleneacetic acid by reacting naphthalene with paraformaldehyde and hydrochloric acid to form 1-chloromethylnaphthalene, which is then reacted with sodium cyanide to produce 1-naphthaleneacetonitrile. Hydrolysis of the nitrile yields the desired acid. ncert.nic.in Applying a similar strategy to 1-methylnaphthalene would likely favor substitution at other positions over C5.

More advanced strategies involve the regioselective functionalization of the naphthalene ring through directed C-H activation. nih.gov These methods utilize a directing group to guide a metal catalyst to a specific C-H bond for functionalization. While powerful, the application of these methods for the specific synthesis of this compound is not widely reported and would require the development of a suitable directing group strategy for the C5 position of 1-methylnaphthalene.

Functionalization and Modification of the Naphthalene Core and Acetic Acid Moiety

Once the this compound scaffold is synthesized, further functionalization can be carried out on both the naphthalene core and the acetic acid moiety to generate a diverse range of derivatives.

Naphthalene Core Functionalization:

The naphthalene ring system of this compound can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The directing effects of the existing methyl and acetic acid groups will influence the position of the incoming substituent. The methyl group is an activating ortho-, para-director, while the acetic acid group is a deactivating meta-director. The interplay of these directing effects can lead to a mixture of products, and controlling the regioselectivity can be challenging.

Acetic Acid Moiety Modification:

The carboxylic acid group of this compound is a versatile functional handle for a wide array of chemical transformations. Standard carboxylic acid chemistry can be employed to synthesize various derivatives, including:

Esters: Reaction with alcohols in the presence of an acid catalyst.

Amides: Reaction with amines using coupling agents or after conversion to an acyl chloride.

Alcohols: Reduction of the carboxylic acid or its ester derivative using reducing agents like lithium aluminum hydride.

Ketones: Reaction with organometallic reagents like organolithiums or Grignard reagents.

Synthesis of Structural Analogs and Related Derivatives of this compound

The synthesis of structural analogs of this compound can be achieved by modifying the synthetic routes described earlier. For instance, analogs with different alkyl groups at the C1 position can be prepared by starting with the corresponding 1-alkylnaphthalene.

The synthesis of other disubstituted naphthalene derivatives provides insights into creating analogs. For example, the synthesis of 1,5-disubstituted naphthalenes has been explored in the context of creating complex molecular architectures like cyclophanes. acs.orgnih.gov These syntheses often start from 1,5-dihydroxy- or 1,5-diaminonaphthalene, which can be functionalized and elaborated.

Furthermore, the synthesis of various substituted naphthalene-1,4-dione analogues as potential anticancer agents showcases diverse synthetic strategies for introducing different functional groups onto the naphthalene scaffold. ncert.nic.in These methods, which include reactions with various amines and subsequent modifications, could potentially be adapted for the synthesis of analogs of this compound.

Investigation of Reaction Mechanisms and By-Product Formation in Synthesis

The synthesis of this compound is susceptible to the formation of various by-products, primarily due to the potential for multiple isomers to be formed during the key substitution steps.

In Friedel-Crafts acylation reactions on 1-methylnaphthalene, which could be a potential route to an acetyl precursor of the target molecule, the directing effects of the methyl group favor substitution at the C2, C4, and C8 positions. The formation of the C5-acylated product is generally not favored. The reaction mechanism involves the formation of an acylium ion or a complex with the Lewis acid catalyst, which then attacks the electron-rich naphthalene ring. Steric hindrance can also play a significant role in determining the product distribution. youtube.comlibretexts.org

In direct carboxymethylation attempts, such as the reaction with chloroacetic acid, the mechanism is thought to involve an electrophilic attack on the naphthalene ring. The reaction conditions, including the catalyst and temperature, can influence the isomer distribution. ncert.nic.in By-products would include other isomers of methylnaphthaleneacetic acid.

The Diels-Alder approach to 1-bromo-5-methylnaphthalene also yields regioisomers that need to be separated. nih.gov Subsequent steps in the synthesis, such as the Grignard reaction, can also lead to by-products through side reactions like Wurtz coupling.

Understanding these reaction mechanisms and the factors that control regioselectivity is crucial for developing efficient and selective syntheses of this compound and minimizing the formation of unwanted by-products.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research focused solely on the chemical compound This compound and its detailed molecular and cellular mechanisms of action in non-human biological systems, as outlined in the user's request.

The vast majority of published studies investigate the broader class of synthetic auxins, with a primary focus on 1-Naphthaleneacetic acid (NAA) and other common analogs such as Indole-3-butyric acid (IBA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). While "this compound" is an analog of NAA, the specific effects and mechanisms as detailed in the requested sub-sections (3.1.1 through 3.2) have not been individually characterized for this particular compound in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." Any attempt to do so would require extrapolation from data on other, more extensively studied, naphthalene acetic acid analogs, which would not meet the stringent requirement of focusing exclusively on the specified compound and could lead to scientifically unsubstantiated claims.

To provide an article that meets the user's high standards for scientific accuracy and detail, it would be necessary for the scope to be broadened to include the well-researched activities of 1-Naphthaleneacetic acid (NAA) and its other analogs, for which a substantial body of evidence exists across all the outlined topics.

Molecular and Cellular Mechanisms of Action in Biological Systems Non Human Focus

Physiological and Biochemical Responses in Plant Systems to Naphthalene (B1677914) Acetic Acid Analogs

Modulation of Enzyme Activities

Naphthaleneacetic acid (NAA) analogs, a family of synthetic auxins, exert significant influence on various enzymatic activities within plants, thereby regulating growth and developmental processes. Key among these are the modulation of IAA-oxidase, peroxidase, and polyphenol oxidase.

Peroxidase activity is also affected by NAA treatment. In soybean cuttings, a decline in peroxidase activity was observed alongside the decrease in IAA oxidase activity. sinica.edu.tw This reduction in peroxidase activity is linked to a lower lignin (B12514952) content in the tissues, a condition that is conducive to the initiation of adventitious roots. sinica.edu.tw Conversely, in whip grass cuttings, effective NAA concentrations for rooting (100-200 mg/l) led to a significant increase in peroxidase (POD) activity. nih.gov The highest POD activity was observed at the NAA concentration that also produced the best rooting results. nih.gov

Polyphenol oxidase (PPO) activity is another enzyme modulated by NAA. In whip grass cuttings, treatments with NAA that promoted rooting also resulted in higher PPO activity. nih.gov This suggests that enhanced PPO activity, along with lower IAAO and higher POD activity, could serve as a biochemical marker for successful adventitious root formation in this species. nih.gov

Influence on Plant Metabolic Processes

In studies involving flax (Linum usitatissimum), the application of NAA has been shown to enhance both carbon and nitrogen assimilation, leading to increased seed yield. frontiersin.orgnih.gov Exogenous NAA application increased the activities of key enzymes involved in carbon metabolism, such as sucrose (B13894) phosphate (B84403) synthase (SPS) and ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). frontiersin.orgnih.gov This enhancement of enzyme activity contributes to improved photosynthetic efficiency and greater accumulation of carbohydrates. frontiersin.orgnih.gov Furthermore, NAA treatment has been observed to increase nitrogen and phosphorus accumulation at both the flowering and maturity stages of flax. frontiersin.org It also promotes the assimilation and translocation of these nutrients after flowering, indicating a more efficient use of available resources. frontiersin.org

In bean plants, the application of NAA has been shown to affect the distribution of carbohydrates and nitrogenous compounds. uchicago.edu While it can stimulate meristematic activity in the treated regions, it may lead to a deficiency of carbohydrates in other parts of the plant, such as the roots and hypocotyls. uchicago.edu However, there is generally no evidence of nitrogen deficiency in NAA-treated plants; in fact, the percentage of nitrogen is often equal to or greater than that in control plants. uchicago.edu

Responses to Abiotic Stress in Plant Systems

Naphthaleneacetic acid (NAA) and its analogs can play a significant role in mediating plant responses to various abiotic stresses. As a synthetic auxin, NAA can influence a range of physiological and biochemical processes that contribute to enhanced stress tolerance. frontiersin.orgfrontiersin.org

One of the key mechanisms by which NAA helps plants cope with abiotic stress is through the regulation of phytohormone signaling pathways. mdpi.com For instance, in rice, NAA treatment has been shown to activate resistance to the brown planthopper, an insect pest whose infestation can be exacerbated by abiotic stressors. This resistance is mediated through the auxin receptors OsTIR1 and OsAFB2 and involves the accumulation of reactive oxygen species (ROS), which act as signaling molecules in plant defense. researchgate.net

NAA application has also been found to be beneficial in mitigating the effects of alkaline stress. In Cyperus esculentus (chufa), NAA treatment helped to alleviate the damaging effects of alkalinity on plant growth, photosynthesis, and ion homeostasis. frontiersin.org It appears to do so by stimulating cell division and elongation, maintaining membrane permeability, and preserving chlorophyll (B73375) content and photosynthetic rates under stressful conditions. frontiersin.org

The application of NAA can also influence the plant's antioxidant defense system. While specific studies on 1-methylnaphthalene-5-acetic acid are limited, research on related compounds and general auxin responses suggests that they can modulate the activity of antioxidant enzymes, helping to protect cells from oxidative damage induced by abiotic stress. mdpi.com

Molecular Interactions with Receptors and Signaling Pathways in Plants

The molecular interactions of 1-naphthaleneacetic acid (NAA) and its analogs with plant receptors and signaling pathways are central to their function as synthetic auxins. These interactions mimic those of the natural auxin, indole-3-acetic acid (IAA), and trigger a cascade of downstream events that regulate plant growth and development. mdpi.com

The primary receptors for auxin are members of the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN-SIGNALING F-BOX (AFB) family of F-box proteins. researchgate.net In the presence of auxin, these receptors form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins. This binding event targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. researchgate.net

The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby activating or repressing their transcription. researchgate.net This complex signaling network allows for a finely tuned response to varying auxin concentrations and is responsible for the diverse physiological effects of auxins, including cell elongation, division, and differentiation. mdpi.com

Research has shown that NAA can be conjugated with sugars and amino acids within plant tissues. For example, in detached leaves, NAA is rapidly converted to NAA-glucose (NAGLu) and, after a lag period, to NAA-aspartate (NAAsp). nih.govscience.gov The formation of these conjugates is a mechanism for regulating the levels of free, active auxin within the cell. nih.gov

Furthermore, there is evidence of crosstalk between auxin signaling and other hormonal pathways. For instance, while it was once thought that ethylene (B1197577) might mediate some of the effects of NAA, studies have shown that the conjugation of NAA with aspartic acid is not dependent on ethylene production. nih.gov This indicates that NAA can act through distinct signaling pathways.

Metabolic Transformations of 1-Methylnaphthalene (B46632) and Naphthaleneacetic Acid Analogs in Non-Human Organisms

Aerobic Degradation Pathways and Intermediates

The aerobic degradation of 1-methylnaphthalene and related naphthalene compounds has been studied in various microorganisms, revealing multiple metabolic pathways.

In the bacterium Pseudomonas putida CSV86, 1-methylnaphthalene is degraded through two primary routes. ethz.ch The first pathway involves the hydroxylation of the unsubstituted aromatic ring, leading to the formation of cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene. This intermediate is further oxidized to methyl salicylate (B1505791) and then to methyl catechol, which subsequently enters the tricarboxylic acid (TCA) cycle for complete mineralization. ethz.ch The second pathway is a detoxification route where the methyl group of 1-methylnaphthalene is hydroxylated to form 1-hydroxymethylnaphthalene. ethz.ch This compound is then oxidized to 1-naphthoic acid, which is excreted into the medium as a dead-end product because P. putida CSV86 cannot utilize it as a sole carbon and energy source. ethz.ch

Similarly, the degradation of 2-methylnaphthalene (B46627) by P. putida CSV86 also proceeds via two pathways. ethz.ch One pathway involves the oxidation of the unsubstituted ring, forming methylsalicylates and methylcatechols. ethz.ch The other pathway begins with the hydroxylation of the methyl group to 2-hydroxymethylnaphthalene, which is then converted to 2-naphthoic acid. ethz.ch

Another bacterium, Micrococcus luteus K1, isolated from brown coal, can also degrade 1-methylnaphthalene. oup.com This strain generates 1-naphthoic acid as an intermediate and is capable of using it as a growth substrate. oup.com Genomic analysis of M. luteus K1 has identified a novel gene cluster involved in aromatic degradation, which includes genes typically associated with phenylacetic acid metabolism. oup.com

The degradation of naphthaleneacetic acid (NAA) itself under aerobic conditions is expected to proceed through photolysis in water and on soil, with observed products including 1-naphthoic acid and phthalic acid. epa.gov

Table 1: Key Intermediates in the Aerobic Degradation of Methylnaphthalenes

| Initial Compound | Key Intermediates | Degrading Organism |

| 1-Methylnaphthalene | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, Methyl salicylate, Methyl catechol, 1-Hydroxymethylnaphthalene, 1-Naphthoic acid | Pseudomonas putida CSV86 |

| 2-Methylnaphthalene | Methylsalicylates, Methylcatechols, 2-Hydroxymethylnaphthalene, 2-Naphthoic acid | Pseudomonas putida CSV86 |

| 1-Methylnaphthalene | 1-Naphthoic acid | Micrococcus luteus K1 |

Anaerobic Degradation Pathways and Products

Under anaerobic conditions, the degradation of 1-methylnaphthalene and related compounds proceeds through different metabolic routes compared to aerobic pathways, often involving unique activation steps.

In an iron-reducing enrichment culture, the anaerobic degradation of 1-methylnaphthalene has been observed to produce 1-naphthoic acid as a key metabolite. nih.govnih.gov This suggests that the initial activation of 1-methylnaphthalene under these conditions involves the oxidation of the methyl group. nih.govnih.gov This pathway appears to differ from the anaerobic degradation of naphthalene and 2-methylnaphthalene, which have been shown to produce 2-naphthoic acid. nih.govnih.gov The proposed mechanism for the activation of alkyl-substituted naphthalenes, like 1-methylnaphthalene, is the addition of fumarate (B1241708) to the methyl group. researchgate.net

For unsubstituted naphthalene, anaerobic degradation by sulfate-reducing bacteria has been shown to proceed via carboxylation, where bicarbonate is incorporated to form 2-naphthoic acid. d-nb.infonih.gov This initial carboxylation step is a key activation reaction in the absence of oxygen. nih.gov The resulting 2-naphthoic acid is then further metabolized through a series of reduction steps. Identified downstream metabolites include 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid. nih.govnih.gov This indicates a stepwise reduction of the aromatic ring system prior to ring cleavage. nih.gov

While a sulfate-reducing enrichment culture was able to degrade 1- and 2-naphthoic acids, it could not utilize 1-naphthylacetic acid, the core structure of the compound of interest. d-nb.info This highlights the specificity of the microbial enzymes involved in these degradation pathways.

Table 2: Products of Anaerobic Degradation of Naphthalene and its Analogs

| Initial Compound | Key Products | Conditions |

| 1-Methylnaphthalene | 1-Naphthoic acid | Iron-reducing |

| Naphthalene | 2-Naphthoic acid | Iron-reducing, Sulfate-reducing |

| 2-Methylnaphthalene | 2-Naphthoic acid | Iron-reducing |

| Naphthalene | 5,6,7,8-Tetrahydro-2-naphthoic acid, Octahydro-2-naphthoic acid, Decahydro-2-naphthoic acid | Sulfate-reducing |

Identification and Characterization of Biotransformation Products

The biotransformation of xenobiotics, including compounds like this compound, is a critical area of study in understanding their biological activity and fate within an organism. While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways can be inferred from research on structurally analogous compounds, namely 1-methylnaphthalene and 1-naphthaleneacetic acid. The metabolism is anticipated to proceed along two primary routes: modification of the acetic acid side chain and transformation of the naphthalene ring and its methyl group.

The metabolism of the acetic acid moiety is a well-established pathway for many arylacetic acids. For instance, 1-naphthaleneacetic acid is known to undergo extensive conjugation with various endogenous molecules to facilitate its excretion. In multiple non-human mammalian species, the primary urinary metabolite is 1-naphthylacetylglucuronide, a product of conjugation with glucuronic acid. nih.gov Additionally, conjugation with amino acids is a significant metabolic route. Specifically, the formation of 1-naphthylacetyltaurine, 1-naphthylacetylglycine, and 1-naphthylacetylglutamine has been observed in various primate and non-primate species. nih.gov The extent of each conjugation pathway can exhibit considerable species-specific variation. nih.gov For example, while 1-naphthylacetylglucuronide is a major metabolite in many species, it is not formed in the cat. nih.gov Conversely, 1-naphthylacetylglycine is a major metabolite in the squirrel monkey, bushbaby, and cat. nih.gov

Concurrently, the methylnaphthalene core of the molecule is also susceptible to metabolic transformation. The metabolism of 1-methylnaphthalene has been shown to yield several key products. In various microorganisms and animal models, the methyl group can be oxidized to form 1-naphthoic acid. nih.govnih.govoup.com This oxidation likely proceeds through a 1-hydroxymethylnaphthalene intermediate. Further hydroxylation of the naphthalene ring system is also a documented metabolic step. For example, the fungus Cunninghamella elegans is known to metabolize 1-methylnaphthalene to 5-hydroxy-1-naphthoic acid. nih.gov This suggests that the naphthalene ring of this compound could also be a target for hydroxylation.

Based on these analogous metabolic pathways, the anticipated biotransformation products of this compound in non-human biological systems would include a variety of conjugates of the parent compound, as well as products resulting from the oxidation of the methyl group and hydroxylation of the naphthalene ring.

Interactive Data Table: Potential Biotransformation Products of this compound

| Potential Metabolite | Metabolic Pathway | Evidence from Analogous Compounds |

| 1-Methylnaphthalene-5-acetylglucuronide | Glucuronidation of the acetic acid side chain | 1-Naphthylacetylglucuronide is a major metabolite of 1-naphthaleneacetic acid in many species. nih.gov |

| 1-Methylnaphthalene-5-acetyltaurine | Taurine conjugation of the acetic acid side chain | 1-Naphthylacetyltaurine is a major excretion product of 1-naphthaleneacetic acid in several species. nih.gov |

| 1-Methylnaphthalene-5-acetylglycine | Glycine conjugation of the acetic acid side chain | 1-Naphthylacetylglycine is a metabolite of 1-naphthaleneacetic acid in several species. nih.gov |

| 1-Methylnaphthalene-5-acetylglutamine | Glutamine conjugation of the acetic acid side chain | 1-Naphthylacetylglutamine is a metabolite of 1-naphthaleneacetic acid in some monkey species. nih.gov |

| 1-Carboxynaphthalene-5-acetic acid | Oxidation of the methyl group | 1-Naphthoic acid is a known metabolite of 1-methylnaphthalene. nih.govnih.govoup.com |

| 5-Hydroxy-1-methylnaphthalene-5-acetic acid | Hydroxylation of the naphthalene ring | 5-Hydroxy-1-naphthoic acid is a metabolite of 1-methylnaphthalene produced by Cunninghamella elegans. nih.gov |

Advanced Analytical Techniques for 1 Methylnaphthalene 5 Acetic Acid and Its Metabolites

Chromatographic Separations for Detection and Quantification

Chromatographic techniques are fundamental in separating 1-Methylnaphthalene-5-acetic acid and its derivatives from complex mixtures, allowing for their accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of naphthalene-based compounds. For the separation of naphthalene (B1677914) derivatives, reversed-phase HPLC is commonly utilized. nih.gov A typical setup involves a C18 or similar nonpolar stationary phase column. researchgate.netrdd.edu.iq The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as a phosphate (B84403) buffer, with the pH adjusted to optimize separation. researchgate.netrdd.edu.iq Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve better resolution of multiple components within a sample. researchgate.net

Detection is commonly performed using a UV detector, as naphthalene derivatives exhibit strong absorbance in the ultraviolet region, with wavelengths around 280 nm and 285 nm being effective for monitoring. researchgate.net For enhanced sensitivity and selectivity, a fluorescence detector can be used, which is particularly useful for trace-level analysis in environmental or biological samples. nih.gov

Key metabolites of 1-methylnaphthalene (B46632) include compounds formed through the oxidation of the methyl group, such as 1-naphthoic acid. nih.govcdc.gov HPLC methods have been developed to separate and quantify these acidic metabolites. For instance, an isocratic HPLC method using a mobile phase of acetonitrile and 1% acetic acid in water has been successfully used to separate 1-naphthoic and 2-naphthoic acids. nih.gov

Table 1: HPLC Parameters for Naphthalene Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, Phenyl |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate) |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (254, 280, 285 nm), Fluorescence |

| Temperature | Ambient to 60°C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of acidic compounds like this compound by GC can be challenging without derivatization, GC-MS is highly effective for identifying and quantifying its less polar metabolites and related naphthalene compounds. jmchemsci.com For instance, GC-MS has been used to identify products of electrode reactions of 1-naphthaleneacetic acid (NAA). researchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. hpst.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification. nist.govnist.gov This technique is particularly useful in metabolic studies to identify unknown metabolites by analyzing their mass spectra. researchgate.net

HPLC-tandem Mass Spectrometry (HPLC-MS/MS)

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an exceptionally sensitive and selective method for the analysis of this compound and its metabolites, even in complex matrices. eurl-pesticides.eursc.org This technique combines the superior separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. eurl-pesticides.eu

After separation by the HPLC column, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). eurl-pesticides.eumerckmillipore.com The precursor ion corresponding to the molecule of interest is then selected and fragmented, and the resulting product ions are detected. eurl-pesticides.eu This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for very low limits of detection. rsc.org

For acidic compounds like 1-naphthaleneacetic acid, the negative ion mode (ESI-) is often employed. rsc.orgmhlw.go.jp The method can be optimized by adjusting the mobile phase composition; for example, using a methanol-water system without modifiers has been shown to be effective. rsc.org HPLC-MS/MS methods have been successfully developed for the determination of 1-naphthaleneacetic acid in various samples, achieving low limits of detection and quantification. rsc.orgmhlw.go.jp

Table 2: HPLC-MS/MS Parameters for 1-Naphthaleneacetic Acid Analysis

| Parameter | Typical Conditions |

| LC Column | Octadecylsilanized silica (B1680970) gel |

| Mobile Phase | Methanol/Water with 2 mmol/L ammonium (B1175870) acetate (B1210297) |

| Ionization Mode | ESI (-) |

| Precursor Ion (m/z) | 185 |

| Product Ion (m/z) | 141 |

Spectroscopic Characterization and Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its metabolites, providing detailed information about their molecular vibrations and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds. For a compound like this compound, key characteristic bands would include those for the carboxylic acid group (C=O and O-H stretching) and the aromatic naphthalene ring (C-H and C=C stretching). researchgate.net

Studies on the related compound 1-naphthaleneacetic acid show a very strong band for the C=O stretch of the carboxylic acid in the region of 1740-1660 cm⁻¹. researchgate.net Specifically, a strong band observed at 1683 cm⁻¹ has been assigned to this C=O stretching vibration. researchgate.net Analysis of the FT-IR spectrum of 1-methylnaphthalene reveals characteristic peaks that can be compared to its metabolites to identify chemical changes, such as the appearance of hydroxyl or carbonyl groups during biodegradation. researchgate.net For example, the appearance of new peaks in the regions of 3372-3268 cm⁻¹ (hydroxyl) and 1643-1640 cm⁻¹ (carbonyl) can indicate the conversion of 1-methylnaphthalene to a carboxylic acid. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric functional groups. The Raman spectrum of 1-methylnaphthalene has been studied, with specific peaks assigned to different vibrational modes. researchgate.net These include the methyl symmetric and asymmetric stretches, the overtone of the methyl symmetric bending mode, the overtone of the carbon-carbon stretching mode, and the aromatic C-H stretching mode. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its metabolites. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons, and the acidic proton of the carboxyl group (-COOH). The aromatic protons on the naphthalene ring system would appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the methyl and acetic acid substituents. The methylene protons adjacent to the naphthalene ring would likely produce a singlet or a slightly split signal around δ 3.5-4.5 ppm. The methyl group protons attached to the naphthalene ring would also yield a singlet, but in a more upfield region, typically around δ 2.5-3.0 ppm. The carboxylic acid proton is often broad and can appear over a wide range of chemical shifts (δ 10-13 ppm), and its observation can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to observe signals for the ten carbons of the naphthalene ring, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acetic acid group. The carbonyl carbon is characteristically found far downfield (δ 170-185 ppm). The aromatic carbons would generate a series of signals in the δ 120-140 ppm range. The specific carbons to which the methyl and acetic acid groups are attached (C1 and C5) would be shifted accordingly. The methylene carbon and methyl carbon would appear at higher field strengths, typically in the δ 20-45 ppm range.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, confirming the connectivity and finalizing the structural identification.

Expected NMR Chemical Shift Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| Aromatic C-H | 7.0 - 8.5 (m) | 120 - 140 |

| Quaternary Aromatic C | - | 125 - 145 |

| -CH₂- | 3.5 - 4.5 (s) | 30 - 45 |

| -CH₃ | 2.5 - 3.0 (s) | 15 - 25 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Electrochemical Detection Methods and Techniques

Electrochemical methods offer a promising avenue for the sensitive and rapid detection of this compound, providing advantages in terms of cost, portability, and minimal sample preparation. vaia.commdpi.com These techniques are based on measuring the electrical signal (current or potential) resulting from a redox reaction of the analyte at an electrode surface.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly suitable for analyzing electroactive compounds like naphthalene derivatives. researchgate.net The naphthalene ring system can be oxidized at a specific potential, generating a measurable current that is proportional to its concentration. For this compound, the presence of the electron-donating methyl group and the electron-withdrawing carboxylic acid group would influence the oxidation potential compared to unsubstituted naphthalene.

To enhance sensitivity and selectivity, chemically modified electrodes (CMEs) are often employed. The surface of a standard electrode (e.g., glassy carbon, gold) can be modified with various materials that facilitate the electrochemical reaction or pre-concentrate the analyte. nih.gov Examples of modifications include:

Nanomaterials: Carbon nanotubes and manganese oxide nanoparticles have been used to create nanocomposites that enhance electron transfer and increase the electrode's effective surface area for naphthalene detection. nih.gov

Polymers and Biomolecules: Electropolymerized films or immobilized DNA can be used to create a selective layer that interacts specifically with naphthalene compounds, improving detection in complex samples.

An electrochemical sensor for this compound would involve optimizing parameters such as the pH of the supporting electrolyte, the choice of electrode material and modifier, and the voltammetric waveform. nih.gov Such a sensor could be developed for high-throughput screening in environmental monitoring or for in-field analysis. acs.org

Development of Selective Adsorbents and Extraction Protocols for Environmental and Biological Matrices

The accurate quantification of this compound in complex environmental (e.g., water, soil) and biological (e.g., urine, plasma) samples necessitates effective sample preparation to isolate the analyte from interfering substances. nih.gov This is typically achieved through extraction techniques, with a focus on developing selective adsorbents.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and pre-concentration. The choice of the solid adsorbent (the stationary phase) is critical for achieving high recovery and selectivity. For a molecule like this compound, which has both a nonpolar aromatic system and a polar carboxylic acid group, various types of adsorbents can be considered:

Reversed-Phase Sorbents: C18 (octadecyl-bonded silica) is a common choice for extracting nonpolar to moderately polar compounds from aqueous solutions based on hydrophobic interactions. umkc.edu

Ion-Exchange Sorbents: Anion-exchange sorbents can be used to retain the negatively charged carboxylate form of the molecule at an appropriate pH.

Carbon-Based Adsorbents: Materials like porous carbon spheres have demonstrated high adsorption capacities for methylnaphthalene, leveraging the strong π-π interactions between the graphitic surface and the naphthalene ring. researchgate.net

Molecularly Imprinted Polymers (MIPs): For superior selectivity, MIPs can be developed. These are custom-synthesized polymers with binding sites designed to be complementary in shape, size, and functionality to the target analyte. A MIP for this compound would be created using the analyte itself or a close structural analog as a template during the polymerization process. The resulting polymer would have a high affinity for the target compound, enabling its selective extraction even from highly complex matrices.

Liquid-Liquid Extraction (LLE): LLE is another fundamental technique where the sample is partitioned between two immiscible solvents. umkc.eduwvu.edu The pH of the aqueous phase can be adjusted to control the ionization state of the carboxylic acid group, thereby manipulating its partitioning between the aqueous and organic layers. For instance, at a low pH, the carboxylic acid is protonated and less polar, favoring extraction into an organic solvent. At a high pH, it is deprotonated (carboxylate), becoming more water-soluble. A mixture of solvents, such as DMSO-methanol-water, can also be optimized to improve extraction efficiency. researchgate.net

An optimized extraction protocol might involve a combination of these techniques, for instance, an initial LLE followed by a clean-up and concentration step using a selective SPE sorbent.

Computational Approaches to Spectroscopic and Structural Elucidation (e.g., DFT Calculations, NBO, HOMO/LUMO Analysis)

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound. nih.gov These methods can complement experimental data, aid in spectral interpretation, and offer insights into molecular reactivity and stability.

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. samipubco.comelixirpublishers.com For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Predict Vibrational Frequencies: Calculate the theoretical infrared (IR) and Raman spectra, which can be compared with experimental spectra to confirm the structure and assign vibrational modes.

Calculate NMR Chemical Shifts: Predict ¹H and ¹³C NMR spectra. Comparing these theoretical shifts with experimental data is crucial for the definitive assignment of complex spectra. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge distribution within a molecule. elixirpublishers.com It provides a picture of localized bonds and lone pairs, allowing for the study of charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov For this compound, NBO analysis can reveal how the electron density is distributed across the naphthalene system and how it is influenced by the electron-donating methyl group and the electron-withdrawing acetic acid substituent.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

HOMO: Represents the orbital from which an electron is most likely to be donated (nucleophilicity).

LUMO: Represents the orbital to which an electron is most likely to be accepted (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.govsamipubco.com A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, analysis of the HOMO and LUMO distributions can predict the most likely sites for electrophilic and nucleophilic attack and provide insights into its electronic transition properties, which are relevant to its UV-visible spectrum. mdpi.com

Summary of Computational Applications

| Computational Method | Application for this compound | Derived Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Frequency & NMR Shift Calculation | Stable 3D structure, Predicted IR/Raman/NMR spectra |

| Natural Bond Orbital (NBO) | Charge distribution and delocalization analysis | Molecular stability, intramolecular interactions, atomic charges |

| HOMO/LUMO Analysis | Analysis of frontier molecular orbitals and energy gap | Chemical reactivity, kinetic stability, electronic transition properties |

Research Applications and Biotechnological Potentials Non Clinical Focus

Enhancement of Plant Propagation and Micropropagation Protocols

1-Methylnaphthalene-5-acetic acid, a synthetic auxin, is a key component in many commercial horticultural products for vegetative plant propagation. wikipedia.org It is particularly utilized as a rooting agent for stem and leaf cuttings. wikipedia.org The application of this compound is integral to various micropropagation protocols, which allow for the large-scale cloning of plants from a single parent. This technique is especially valuable for producing disease-free plants in a sterile in-vitro environment, requiring less space and time compared to traditional methods. core.ac.uk

In the micropropagation of numerous plant species, this compound is typically incorporated into a nutrient-rich medium to stimulate root development. wikipedia.orgplantmedia.com For instance, in the micropropagation of Monterey pines, it is used to promote callus growth. core.ac.uk The effectiveness of this compound in promoting adventitious root formation has been widely observed. plantmedia.com Studies on Aloe vera have shown that specific concentrations of this auxin can be effectively used for shoot proliferation, callus induction, and root induction in a Murashige and Skoog (MS) medium. researchtrend.netresearchgate.net For example, a concentration of 2.5 mg/l induced the highest number of shoots per explant, while 1.5 mg/l was optimal for the highest number of roots. researchtrend.netresearchgate.net

The combination of this compound with other plant growth regulators is also a common practice. For the micropropagation of Sumac (Rhus coriaria L.), a protocol using 1 mg/L of indole-3-butyric acid (IBA) combined with 0.5 mg/L of this compound in a half-strength MS medium resulted in 100% rooting. nih.gov Similarly, in strawberry micropropagation, combinations with 6-benzyladenine (BA) have been explored for callus and shoot induction. researchgate.net

Improvement of Crop Productivity and Quality in Controlled Environments

This compound is widely applied in agriculture to enhance crop productivity and quality. made-in-china.com Its functions include promoting cell division and plant growth, which can lead to increased tillering, spike rate, and grain weight in cereal crops. powergrown.com In cotton, it helps reduce the abscission of bolls and increases their weight. made-in-china.compowergrown.com For fruits and vegetables, it is used to prevent premature fruit drop and can lead to the formation of smaller seeds. powergrown.com

Foliar application of this compound at different growth stages has been shown to significantly improve the fodder productivity of hybrid sorghum. researcherslinks.com Research on coarse rice demonstrated that its application at tillering, panicle initiation, and grain formation stages increased biomass, straw yield, and paddy yield. researchgate.net In a study on flax, the combination of phosphorus with an exogenous spray of this compound led to maximum capsules per plant and seed yield. nih.gov

Furthermore, this synthetic auxin can influence the physiological characteristics of plants. In wax apple trees, treatments with this compound have shown significant effects on petiole length, chlorophyll (B73375) content, carotenoid content, stomatal conductance, and the photosynthetic rate of leaves. researchgate.net Similarly, in tomato plants under salinity stress, it has been observed to increase the levels of chlorophyll b and carotenoids. researchgate.net Studies on chili peppers have indicated that specific concentrations of this compound can reduce blossom drop and increase the number of fruits per plant. researchgate.netresearchgate.net

| Crop | Application | Observed Effects |

| Cereal Crops | General Application | Increased tillering, spike rate, and grain weight. powergrown.com |

| Cotton | General Application | Reduced boll abscission and increased boll weight. made-in-china.compowergrown.com |

| Sorghum (hybrid) | Foliar Spray | Increased number of leaves, leaf area, chlorophyll content, and fodder yield. researcherslinks.com |

| Rice (coarse) | Application at specific growth stages | Increased biomass, straw yield, and paddy yield. researchgate.net |

| Flax | Combined with Phosphorus | Increased capsules per plant and seed yield. nih.gov |

| Wax Apple | General Application | Improved petiole length, chlorophyll and carotenoid content, stomatal conductance, and photosynthetic rate. researchgate.net |

| Tomato (under salinity stress) | Seed Treatment | Increased chlorophyll b and carotenoid levels. researchgate.net |

| Chili Pepper | Foliar Spray | Reduced blossom drop and increased fruit set. researchgate.netresearchgate.net |

Studies in Plant Cell and Tissue Culture Regeneration

This compound is a fundamental auxin used in plant cell and tissue culture for inducing regeneration. wikipedia.org It is considered to be functionally similar to the natural auxin Indole-3-acetic acid (IAA) but is more stable, making it a preferred choice for in vitro applications. mdpi.com This synthetic auxin plays a crucial role in promoting the differentiation of adventitious roots in tissue culture. thepharmajournal.comnih.gov

In many plant species, this compound is a key factor in inducing somatic embryogenesis, the process by which a plant or embryo is derived from a single somatic cell. mdpi.com The concentration of this auxin can significantly influence the regeneration response of explants. researchtrend.netresearchgate.net For example, in Aloe vera, intermediate concentrations (2.0-3.0 mg/l) are effective for shoot proliferation, higher concentrations (more than 3.0 mg/l) for callus induction, and lower concentrations (below 2.0 mg/l) for root induction. researchtrend.net

The compound is often used in conjunction with other plant growth regulators, particularly cytokinins, to regulate growth and development in vitro. researchtrend.net For instance, in the micropropagation of black nightshade, this compound was used in combination with benzyladenine (BA), thidiazuron (B128349) (TDZ), or kinetin (B1673648) for shoot multiplication. researchgate.net Similarly, for the induction of callus in vinca (B1221190) rosea, it was used with BA. researchgate.net

| Plant Species | Explant Type | NAA Concentration/Combination | Observed Regeneration Response |

| Aloe vera | Lateral shoot | 2.5 mg/l | Highest number of shoots (3.10 per explant). researchtrend.netresearchgate.net |

| Aloe vera | Lateral shoot | 3.5 mg/l | Maximum callus weight (1.93 g). researchgate.net |

| Aloe vera | Lateral shoot | 1.5 mg/l | Highest number of roots (5.0). researchtrend.netresearchgate.net |

| Rhus coriaria L. | Shoots | 0.5 mg/L NAA + 1 mg/L IBA | 100% rooting. nih.gov |

| Vinca rosea | Leaf, nodal, and internode segments | 0.1 mg L-1 NAA | Callus induction. researchgate.net |

| Black Nightshade | Nodal segments | 0.1 mg L-1 NAA + BA, TDZ, or kinetin | Shoot multiplication. researchgate.net |

Exploration as a Chemical Probe in Plant Hormone Research and Signaling Studies

This compound serves as a valuable tool in plant hormone research, particularly in studies related to auxin signaling and its physiological effects. As a synthetic auxin, its application allows researchers to investigate the mechanisms of adventitious root formation and other auxin-mediated responses. nih.govnih.gov

Studies on tea cuttings have utilized this compound to explore the molecular mechanisms of adventitious root formation. nih.govnih.gov These studies have shown that while it significantly promotes adventitious root formation, it can also affect the levels of endogenous hormones like IAA and cytokinins. nih.govnih.gov For example, external application of this compound was found to reduce the levels of endogenous IAA and trans-zeatin (B1683218) riboside (TZR), a cytokinin. nih.govnih.gov

Research on Hemarthria compressa demonstrated that treatment with this compound had a positive effect on rooting and was associated with changes in the activity of enzymes like IAA-oxidase (IAAO), peroxidase (POD), and polyphenol oxidase (PPO). nih.gov Specifically, a decrease in IAAO activity and an increase in POD and PPO activity were correlated with better rooting ability, suggesting these could be used as markers for rooting potential. nih.gov

Furthermore, this compound is used to study the intricate interactions between different plant hormones. Auxins, including synthetic ones like this compound, are known to interact with other phytohormones such as cytokinins, ethylene (B1197577), and jasmonates to regulate processes like adventitious root formation. nih.gov

Application in Genetic Transformation Methodologies in Plants

While direct applications of this compound in the chemical process of genetic transformation are not the primary focus, its role in the tissue culture and regeneration phases is critical for the success of many genetic transformation methodologies. nih.gov Plant genetic transformation often relies on the ability to regenerate a whole plant from genetically modified cells or tissues. nih.gov

Agrobacterium-mediated transformation is a widely used indirect genetic transformation method where a segment of T-DNA from a Ti/Ri plasmid is transferred into the plant genome. nih.govresearchgate.net Following the introduction of the target gene, plant tissue culture techniques, which frequently utilize auxins like this compound, are employed to select for transformed cells and regenerate them into whole plants. nih.gov The formation of adventitious roots, a process often induced by this synthetic auxin, is a crucial step in producing viable transgenic plants. thepharmajournal.comnih.gov

Interestingly, there is a feedback mechanism where the product of the transferred DNA in Agrobacterium-mediated transformation, indole-3-acetic acid (IAA), can inhibit the vir gene expression required for the transformation process. nih.gov This highlights the complex interplay of hormones in the natural genetic transformation process and underscores the importance of externally applied auxins like this compound to control and promote regeneration in a laboratory setting.

Future Directions and Emerging Research Avenues

Elucidation of Species-Specific Responses and Molecular Determinants of 1-Methylnaphthalene-5-acetic Acid Action

The biological activity of a chemical compound can vary significantly across different species. For plant growth regulators like naphthaleneacetic acids, these differences are critical. Future research must focus on understanding how this compound is perceived, metabolized, and responded to by various plant species. As a synthetic auxin, its mode of action is likely to mimic that of the natural plant hormone indole-3-acetic acid (IAA) by influencing gene expression and promoting cell division and expansion. nih.govwikipedia.org However, the presence and position of the methyl group on the naphthalene (B1677914) ring can alter its binding affinity to auxin receptors and its metabolic stability.

For instance, studies on 1-methylnaphthalene (B46632) have shown that its metabolism in laboratory animals leads to the formation of 1-naphthoic acid. researchgate.netepa.gov This suggests that a primary metabolic pathway for this compound in some organisms might involve the oxidation of the methyl group. Understanding these metabolic fates in different species is crucial for predicting its efficacy and potential phytotoxicity. The molecular determinants of its action, such as specific auxin receptor proteins (e.g., TIR1/AFB family) and downstream signaling components, need to be identified. Comparative studies using model organisms like Arabidopsis thaliana and various crop species will be invaluable in mapping these species-specific responses. mdpi.com

Development of Novel Synthetic Routes for Substituted Naphthaleneacetic Acids with Tuned Biological Activity

The development of efficient and versatile synthetic methodologies is paramount for exploring the structure-activity relationships of substituted naphthaleneacetic acids. Current methods for synthesizing 1-naphthaleneacetic acid (NAA) often involve the reaction of naphthalene with chloroacetic acid or the hydrolysis of 1-naphthaleneacetonitrile, which is derived from 1-methylnaphthalene. bloomtechz.comcdnsciencepub.comstackexchange.comchemicalbook.comgoogle.com These routes could potentially be adapted for the synthesis of this compound.

One promising approach starts from 1-methylnaphthalene, which can be functionalized to introduce an acetic acid moiety at the 5-position. evitachem.com This could involve electrophilic substitution reactions, though controlling the regioselectivity on a substituted naphthalene ring presents a synthetic challenge. Another strategy could be the functionalization of a pre-existing naphthalene derivative bearing a group at the 5-position that can be converted to an acetic acid side chain.

Future research should focus on developing synthetic routes that allow for the precise and flexible introduction of various substituents onto the naphthalene ring and the acetic acid side chain. This will enable the creation of a library of compounds with "tuned" biological activities. For example, modifying the substitution pattern could alter the compound's lipophilicity, receptor binding affinity, and metabolic stability, leading to enhanced potency, selectivity, or species-specificity. The synthesis of related naphthalene-based compounds has shown that such modifications can lead to molecules with diverse pharmacological activities. mdpi.com

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Reaction Steps | Potential Advantages | Potential Challenges |

| 1-Methylnaphthalene | Friedel-Crafts acylation followed by Willgerodt-Kindler reaction or other transformations. | Readily available starting material. | Control of regioselectivity during acylation. |

| 5-Substituted-1-methylnaphthalene | Conversion of the substituent (e.g., bromo, cyano) to an acetic acid group. | Potentially high regioselectivity. | Availability of the starting material. |

| Naphthalene | Reaction with chloroacetic acid. stackexchange.comchemicalbook.comgoogle.comevitachem.com | Direct introduction of the acetic acid moiety. | Low selectivity for the desired isomer. |

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics) in Mechanistic Studies

To gain a deeper understanding of the molecular mechanisms underlying the action of this compound, the integration of "omics" technologies is essential. Transcriptomics, which analyzes the complete set of RNA transcripts in a cell, can reveal which genes are up- or down-regulated in response to the compound. actabotanica.org This can provide a global view of the cellular processes affected.

For example, transcriptomic studies on the effect of NAA on tea cuttings have identified numerous differentially expressed genes involved in hormone signaling pathways, including those for auxin, cytokinin, and abscisic acid. nih.govnih.govresearchgate.net These studies have provided valuable insights into how NAA promotes adventitious root formation. Similar transcriptomic analyses could be performed on plants treated with this compound to identify the specific genes and pathways it modulates. This would help to elucidate its mode of action and identify potential molecular markers for its activity. nih.govnih.govfrontiersin.orgmdpi.com

Metabolomics, the study of the complete set of small-molecule metabolites, can provide a snapshot of the metabolic state of an organism. By analyzing the changes in the metabolome of plants or microorganisms exposed to this compound, researchers can identify its metabolic products and understand its impact on cellular metabolism. This information is crucial for assessing its bioactivity and environmental fate. The integration of transcriptomic and metabolomic data can provide a comprehensive, systems-level understanding of the biological effects of this compound.

Sustainable Bioremediation Strategies for Naphthalene-Based Environmental Contaminants

Naphthalene and its derivatives, including methylnaphthalenes, are common environmental pollutants originating from industrial activities. nih.gov Bioremediation, which uses microorganisms to degrade contaminants, offers a sustainable and cost-effective approach to cleaning up polluted sites. nih.gov A wide variety of bacteria and fungi have been identified that can degrade polycyclic aromatic hydrocarbons (PAHs) like naphthalene. nih.gov

Future research should focus on identifying and characterizing microorganisms capable of degrading this compound and other substituted naphthaleneacetic acids. This could involve isolating novel microbial strains from contaminated environments or engineering existing strains with enhanced degradation capabilities. The degradation pathways need to be elucidated to ensure complete mineralization to non-toxic products. For instance, the degradation of alpha-methylnaphthalene has been shown to be enhanced by advanced oxidation processes, which could be combined with biological treatments. nih.gov

Developing robust bioremediation strategies will require an understanding of the factors that influence microbial degradation rates, such as nutrient availability, temperature, and the presence of other pollutants. The use of microbial consortia or biofilms could offer enhanced degradation efficiency and stability. thehansindia.com Ultimately, the goal is to develop practical and sustainable bioremediation technologies for the effective removal of naphthalene-based contaminants from the environment. cdc.gov

Computational Modeling for Predictive Biological Activity and Environmental Fate

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of a compound's properties and activities before it is synthesized. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of substituted naphthaleneacetic acids based on their molecular structure. youtube.comnih.govnih.govyoutube.com By identifying key molecular descriptors that correlate with activity, these models can guide the design of new compounds with improved properties.

Predictive models can also be used to assess the environmental fate of this compound. Models can estimate properties such as its solubility, volatility, and potential for bioaccumulation. nih.gov Furthermore, computational tools can predict its biodegradability and potential toxicity to various organisms. nih.govoregonstate.eduosti.gov For example, computational frameworks have been developed to predict the biodegradation pathways of xenobiotics. acs.org

Future research should focus on developing and validating robust computational models specifically for substituted naphthaleneacetic acids. These models can be trained using experimental data from a diverse set of compounds. The integration of computational modeling with experimental studies will accelerate the discovery and development of novel compounds with desired biological activities and favorable environmental profiles.

Q & A

Q. What systematic approaches are recommended for identifying relevant studies on 1-Methylnaphthalene-5-acetic acid in toxicological research?

Methodological Answer: Use a multi-database strategy (PubMed, TOXCENTER, NTRL) with tailored query strings combining CAS numbers, synonyms, MeSH terms, and keywords (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology") . Define inclusion criteria a priori, such as species (humans/lab mammals), exposure routes (inhalation, oral, dermal), and health outcomes (e.g., respiratory, hepatic effects) . Supplement with grey literature (unpublished reports, theses) and assess non-English studies via abstracts .

Q. What toxicity endpoints should be prioritized in experimental studies of this compound?

Methodological Answer: Focus on systemic effects:

- Core endpoints : Respiratory, hepatic, renal, and hematological outcomes .

- Standardized data extraction : Use forms capturing dose-response relationships, exposure duration, and confounders (e.g., co-exposures) .

- Supporting data : Include parenteral studies (e.g., intravenous) for mechanistic insights .

Advanced Research Questions

Q. How should researchers assess risk of bias in animal studies investigating this compound?

Methodological Answer: Apply structured questionnaires to evaluate:

- Selection bias : Randomization of dose groups and allocation concealment .

- Performance/detection bias : Blinding of researchers and outcome assessors .

- Attrition bias : Completeness of data reporting (e.g., missing outcomes) . Rate confidence in evidence using frameworks like ATSDR’s Level of Evidence criteria .

Q. How can conflicting data on this compound’s toxicity be resolved in systematic reviews?

Q. What gaps exist in the current toxicological database for this compound, and how should they be addressed?

Methodological Answer: Key data needs include:

- Chronic exposure effects : Long-term carcinogenicity and endocrine disruption potential .

- Susceptible populations : Differential responses in pediatric or immunocompromised models .

- Environmental fate : Degradation pathways and bioaccumulation in soil/sediment . Prioritize studies using ATSDR’s Substance-Specific Data Needs framework .

Q. What methodologies are recommended for biomonitoring this compound in environmental and occupational settings?

Methodological Answer:

- Environmental monitoring : Measure air/water/sediment levels using GC-MS or HPLC, accounting for partitioning behavior .

- Biological monitoring : Analyze metabolites (e.g., urinary hydroxylated derivatives) in occupationally exposed populations .

- Quality control : Cross-validate results with NIST reference standards (e.g., NIST Chemistry WebBook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.